6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one
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Overview
Description
6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is an organic chemical compound with the molecular formula C17H22N2O4 and a molecular weight of 318.373 g/mol. This compound belongs to the class of chromen-2-ones, which are widely used in various scientific research fields due to their diverse biological activities.
Mechanism of Action
Target of Action
It’s known that coumarin derivatives, which this compound is a part of, have been widely studied for their diverse biological activities . They have been found to exhibit anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors properties.
Mode of Action
It’s known that coumarin derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives have been found to interact with various biochemical pathways, leading to a wide range of biological effects .
Pharmacokinetics
The solubility of a compound can influence its bioavailability . The compound is soluble in water , which could potentially enhance its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one can be synthesized via the reaction of 7-methyl-4-chromanone and 4-(2-hydroxyethyl)piperazine in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize and verify the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromen-2-ones, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Pharmacology and Drug Development: It is used as a precursor in the synthesis of anticoagulants, anti-inflammatory agents, immunosuppressants, and antioxidants.
Neuropharmacology: Derivatives of this compound have been studied for their affinity for serotonin receptors, showing potential as therapeutic agents for neurological disorders.
Chemical Research: The compound’s versatile chemical structure makes it suitable for various chemical modifications and analytical applications.
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-7-hydroxy-4-methylcoumarin: Contains a piperazine group and exhibits similar biological activities.
7-Hydroxy-4-methylchromen-2-one: Shares the chromen-2-one core structure and is used in similar research applications.
Uniqueness
6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups, including the hydroxyl, piperazine, and chromen-2-one moieties. This unique structure allows for diverse chemical modifications and a wide range of biological activities, making it a valuable compound in scientific research.
Properties
IUPAC Name |
6-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-8-16-14(10-15(12)21)13(9-17(22)23-16)11-19-4-2-18(3-5-19)6-7-20/h8-10,20-21H,2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVDCUNEUJXKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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